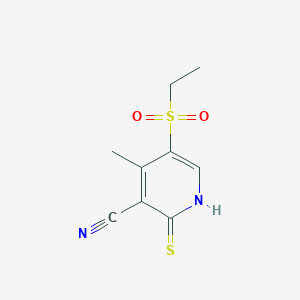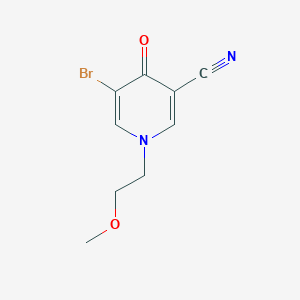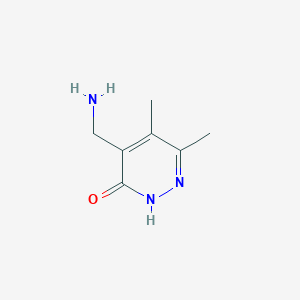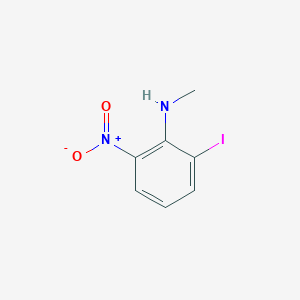![molecular formula C13H16Cl3N3O2 B13004924 3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid trihydrochloride](/img/structure/B13004924.png)
3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid trihydrochloride is a compound that features a bipyridine moiety, which is a well-known organic ligand. Bipyridine compounds are extensively used in coordination chemistry due to their ability to form stable complexes with transition metal cations. This particular compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bipyridine derivatives typically involves coupling reactions of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid with a halopyridine in the presence of a palladium catalyst.
Stille Coupling: This method uses an organotin compound and a halopyridine with a palladium catalyst.
Negishi Coupling: This method involves the reaction of an organozinc compound with a halopyridine in the presence of a palladium catalyst.
Ullmann Coupling: This method involves the homocoupling of halopyridines using copper as a catalyst.
Wurtz Coupling: This method involves the coupling of halopyridines using sodium metal.
Industrial Production Methods
Industrial production of bipyridine derivatives often employs similar coupling reactions but on a larger scale. The choice of method depends on factors such as yield, cost, and environmental impact. Electrochemical methods and other innovative techniques are also being explored to improve efficiency and reduce the environmental footprint of these processes .
Análisis De Reacciones Químicas
Types of Reactions
3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid trihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of electrons and can be facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another and can be facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxide derivatives, while reduction may yield bipyridine amine derivatives .
Aplicaciones Científicas De Investigación
3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and its ability to interact with biological targets.
Industry: Used in the development of catalysts, photosensitizers, and other industrial applications .
Mecanismo De Acción
The mechanism of action of 3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid trihydrochloride involves its ability to form stable complexes with metal cations. These complexes can interact with various molecular targets and pathways, influencing biochemical processes. The bipyridine moiety acts as a chelating agent, binding to metal ions and stabilizing them in specific oxidation states .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A well-known ligand used in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with similar properties.
3,5-Bis(2,2’-bipyridin-4-ylethynyl)benzoic acid: A compound with two bipyridine units, used in the study of metal complexes.
Uniqueness
3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid trihydrochloride is unique due to its specific structure, which allows it to form stable complexes with metal cations. This property makes it valuable in various applications, including catalysis, photosensitization, and therapeutic research .
Propiedades
Fórmula molecular |
C13H16Cl3N3O2 |
|---|---|
Peso molecular |
352.6 g/mol |
Nombre IUPAC |
2-amino-3-(6-pyridin-2-ylpyridin-3-yl)propanoic acid;trihydrochloride |
InChI |
InChI=1S/C13H13N3O2.3ClH/c14-10(13(17)18)7-9-4-5-12(16-8-9)11-3-1-2-6-15-11;;;/h1-6,8,10H,7,14H2,(H,17,18);3*1H |
Clave InChI |
XXEXHWCMKDLWDX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=NC=C(C=C2)CC(C(=O)O)N.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylicacid](/img/structure/B13004842.png)
![7-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B13004849.png)
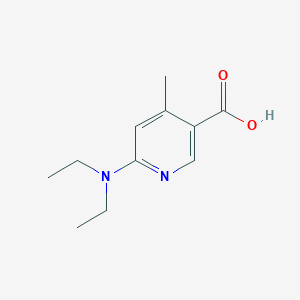
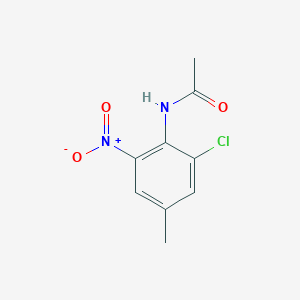
![2-hydrazinyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B13004869.png)
![Methyl 6-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylate](/img/structure/B13004877.png)
![7-(1-Methoxyethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B13004883.png)
